molecular formula C21H23F3N2O2S B2911498 1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899951-88-3

1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2911498
CAS No.: 899951-88-3
M. Wt: 424.48
InChI Key: GAUICXRBYBLAID-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic quinazolinone derivative of high interest in medicinal chemistry and drug discovery research. This compound features a tetrahydrofuran moiety and a trifluoromethylbenzylthio substituent, which are significant pharmacophores known to enhance metabolic stability and binding affinity in bioactive molecules. The saturated tetrahydroquinazolinone core is a privileged scaffold in the design of kinase inhibitors and other targeted therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. It is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-9-7-14(8-10-15)13-29-19-17-5-1-2-6-18(17)26(20(27)25-19)12-16-4-3-11-28-16/h7-10,16H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUICXRBYBLAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a member of the tetrahydroquinazoline family, which has been noted for its diverse biological activities. This article compiles existing research on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a tetrahydrofuran moiety and a trifluoromethylbenzyl thio group attached to a tetrahydroquinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the tetrahydroquinazolinone skeleton.
  • Introduction of the tetrahydrofuran group via alkylation.
  • Substitution reactions to attach the trifluoromethylbenzyl thio group.

Table 1: Synthetic Pathways for Tetrahydroquinazoline Derivatives

StepReagents/ConditionsProduct
1Aldol condensationTetrahydroquinazolinone skeleton
2Alkylation with THF derivativeTetrahydrofuran-substituted quinazolinone
3Thioether formationFinal compound

Antitumor Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antitumor properties. A study evaluating various substituted quinazolinones found that certain derivatives demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents . Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency.

Antimicrobial Properties

The antimicrobial activity of tetrahydroquinazoline derivatives has also been documented. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms. The presence of the trifluoromethyl group appears to enhance this activity due to increased lipophilicity and interaction with microbial membranes .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Reactive oxygen species (ROS) modulation : Some studies suggest that these compounds may reduce ROS levels in cells, thereby protecting against oxidative stress and enhancing cell viability in certain conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 5,6,7,8-Tetrahydroquinazolin-2-one THF-methyl, 4-(CF₃)benzylthio Not reported -
5i, 5j, 5k () Quinazolin-4(3H)-one Halogenated aryl (Cl/Br), triazol-thio, 6-fluoro Antibacterial, Antifungal
14a-i () Quinazolin-4(3H)-one Benzofuran-2-yl, methylquinazolinone Synthesis focus; activity not cited
5Fa1-5Fk11 () Dihydroquinazolin-4(1H)-one Thiophen-2-yl, substituted thiazol Anti-tubercular
Compound (CAS 941979-21-1) 5,6,7,8-Tetrahydroquinazolin-2-one 2-Hydroxyethyl, naphthalen-1-ylmethylthio Not reported
  • Substituent Effects: Halogen vs. CF₃: Compounds 5i, 5j, and 5k () feature halogenated aryl groups linked to triazole-thio moieties, contributing to antibacterial/antifungal activity. The target’s CF₃ group may enhance electron-withdrawing effects and membrane permeability compared to halogens . THF vs. Hydroxyethyl/Naphthalene: The THF-methyl group in the target contrasts with the hydroxyethyl substituent in ’s compound. THF’s oxygen atom may improve solubility, while the naphthalene group in could increase aromatic stacking interactions .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data of Comparable Compounds

Compound Melting Point (°C) Yield (%) 1H NMR (δ) HRMS (m/z) Reference
5i () 99–100 82 Aromatic protons: 7.2–8.1 ppm 483.1165
5j () 152–153 73 Aromatic protons: 7.3–8.2 ppm 483.1165
5k () 192–193 67 Aromatic protons: 7.1–8.3 ppm Not reported
Compound Not reported Not reported Not reported Not reported
  • Melting Points : ’s compounds show melting points correlated with substituent polarity (e.g., 5j with 4-Cl has a higher m.p. than 5i with 3-Cl). The target’s CF₃ group may lower its m.p. relative to halogenated analogs due to increased lipophilicity .
  • Spectral Data: The absence of target compound data precludes direct comparison, but quinazolinone derivatives typically exhibit characteristic NMR signals for NH (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .

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